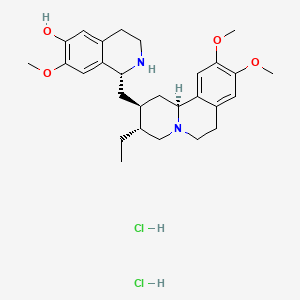

Cephaeline dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOHSWWVTZSRQM-JBKGYMEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5853-29-2 | |

| Record name | Cephaeline dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAELINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Anti-Neoplastic Mechanisms of Cephaeline Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Cephaeline, a natural alkaloid compound, has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of ferroptosis through the inhibition of the NRF2 signaling pathway and the epigenetic modulation of histone proteins. Cephaeline effectively reduces cancer cell viability, proliferation, and migration while also targeting cancer stem cells by disrupting tumorsphere formation. This document provides a detailed overview of its molecular mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action in Cancer Cells

Cephaeline exerts its anti-cancer effects through several distinct but interconnected mechanisms. The primary modes of action identified are the induction of a specific form of programmed cell death known as ferroptosis and the alteration of the epigenetic landscape through histone acetylation.

Induction of Ferroptosis via NRF2 Inhibition

A key mechanism of cephaeline is its ability to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] Cephaeline achieves this by targeting and inhibiting the Nuclear factor erythroid 2-related factor 2 (NRF2).[1][3] Under normal conditions, NRF2 is a master regulator of the cellular antioxidant response. By inhibiting NRF2, cephaeline disrupts the expression of downstream antioxidant genes, leading to a cascade of events:

-

Increased Reactive Oxygen Species (ROS): Inhibition of the NRF2 pathway leads to a significant increase in intracellular ROS levels.[2]

-

Lipid Peroxidation: The excess ROS promotes the peroxidation of lipids, a hallmark of ferroptosis.

-

Mitochondrial Damage: Cephaeline treatment results in damage to mitochondria, including a decrease in the mitochondrial membrane potential.[2]

This targeted induction of ferroptosis has been demonstrated to be the key mechanism for its anti-lung cancer effects, and the inhibitory effects of cephaeline can be reversed by the administration of ferroptosis inhibitors.[1][3]

Epigenetic Modulation through Histone Acetylation

Cephaeline acts as an inductor of histone H3 acetylation.[3][4] Specifically, it increases the acetylation of histone H3 at lysine 9 (H3K9ac).[5] Histone acetylation is an epigenetic modification that typically leads to chromatin relaxation, allowing for greater accessibility of transcription factors to DNA. This alteration in chromatin structure can significantly change gene expression profiles. In the context of mucoepidermoid carcinoma (MEC), this mechanism is associated with:

-

Reduced cell viability and proliferation.[4]

-

Inhibition of cellular migration.[4]

-

Disruption of cancer stem cell functions, evidenced by the inhibition of tumorsphere formation.[5]

Effects on Cancer Stem Cells (CSCs)

Cephaeline demonstrates inhibitory effects on cancer stem cells, a subpopulation of tumor cells responsible for self-renewal, differentiation, and resistance to conventional therapies.[4] In mucoepidermoid carcinoma cell lines, cephaeline effectively disrupts the formation of tumorspheres, which is a key functional characteristic of CSCs.[4][5] This suggests that cephaeline could play a role in overcoming tumor resistance and recurrence.

Quantitative Efficacy Data

The cytotoxic and inhibitory effects of cephaeline have been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency, which varies depending on the cell type and exposure duration.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference |

| UM-HMC-1 | Mucoepidermoid Carcinoma | 0.16 | 72h | [3][4] |

| UM-HMC-2 | Mucoepidermoid Carcinoma | 2.08 | 72h | [3][4] |

| UM-HMC-3A | Mucoepidermoid Carcinoma | 0.02 | 72h | [3][4] |

| H460 | Lung Cancer | 0.088 | 24h | [1] |

| 0.058 | 48h | [1] | ||

| 0.035 | 72h | [1] | ||

| A549 | Lung Cancer | 0.089 | 24h | [1] |

| 0.065 | 48h | [1] | ||

| 0.043 | 72h | [1] |

Experimental Protocols & Methodologies

The characterization of cephaeline's anti-cancer activity involves a suite of standard and specialized in vitro assays.

Cell Viability and Proliferation Assays

-

MTT Assay: Used to determine cellular viability and calculate IC₅₀ values in mucoepidermoid carcinoma cell lines.[4][5]

-

Protocol: MEC cells (UM-HMC-1, UM-HMC-2, UM-HMC-3A) are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of cephaeline for 72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in a solubilization solution. Absorbance is read at a specific wavelength to determine the percentage of viable cells relative to an untreated control.

-

-

CCK-8 Assay: Employed to assess the viability of lung cancer cells (H460 and A549) at different time points (24, 48, 72 hours).[1][2]

-

Protocol: Similar to the MTT assay, cells are seeded and treated with cephaeline. CCK-8 solution is added to each well, and after incubation, the absorbance is measured to quantify cell viability.

-

Cell Migration Assay

-

Wound Healing (Scratch) Assay: Performed to evaluate the effect of cephaeline on the migration of MEC cells.[4][5]

-

Protocol: A confluent monolayer of MEC cells is "scratched" with a sterile pipette tip to create a cell-free gap. The cells are then treated with the IC₅₀ concentration of cephaeline. The closure of the gap is monitored and imaged at various time points (e.g., 0, 24, 48, 60 hours) and compared to untreated controls to quantify the inhibition of cell migration.[4]

-

Ferroptosis and ROS Detection

-

ROS Detection: The fluorescent probe DCFH-DA is used to measure intracellular ROS levels.[2]

-

Protocol: Lung cancer cells are treated with cephaeline for 24 hours. The cells are then incubated with DCFH-DA. The probe is oxidized by ROS to the highly fluorescent DCF, and the fluorescence intensity is measured via flow cytometry or fluorescence microscopy.

-

-

Mitochondrial Membrane Potential: Assessed using the Mito-Tracker Red CMXRos probe.[2]

-

Protocol: Following cephaeline treatment, cells are stained with Mito-Tracker Red CMXRos, which accumulates in mitochondria with active membrane potentials. A decrease in fluorescence intensity, observed by microscopy, indicates a loss of mitochondrial membrane potential.

-

Histone Acetylation and CSC Analysis

-

Immunofluorescence Staining: Used to detect the levels of acetylated histone H3 (H3K9ac).[5]

-

Protocol: MEC cells are cultured on coverslips, treated with cephaeline, and then fixed and permeabilized. Cells are incubated with a primary antibody specific for H3K9ac, followed by a fluorescently labeled secondary antibody. The level and localization of histone acetylation are visualized using fluorescence microscopy.

-

-

Tumorsphere Formation Assay: A functional assay to evaluate the self-renewal capacity of cancer stem cells.[5]

-

Protocol: Single cells are plated in ultra-low attachment plates with serum-free stem cell media. Cells are treated with cephaeline, and the formation, number, and size of tumorspheres (spheroids) are assessed after a period of incubation (e.g., 7-10 days).

-

Conclusion and Future Directions

This compound is a potent anti-cancer agent with a well-defined, dual mechanism of action involving ferroptosis induction and epigenetic modulation. Its ability to inhibit NRF2 makes it a promising candidate for treating cancers with a high antioxidant capacity, which often contributes to therapy resistance. Furthermore, its impact on histone acetylation and the disruption of cancer stem cells suggests it could reduce tumor growth, metastasis, and recurrence.[1][4][5]

Further research is warranted to elucidate the full spectrum of its downstream targets and to explore its efficacy in combination with other anti-cancer therapies.[4] In vivo studies are necessary to validate these in vitro findings and to assess the compound's pharmacokinetic and safety profiles for potential clinical development.

References

- 1. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephaeline Dihydrochloride: A Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline dihydrochloride, an isoquinoline alkaloid derived from the ipecacuanha plant, has emerged as a compound of significant interest within the antiviral research community. As a close structural analog of emetine, it shares a broad-spectrum antiviral profile against a range of RNA and DNA viruses.[1] This technical guide provides a comprehensive overview of the antiviral activity of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

Antiviral Activity Spectrum and Efficacy

Cephaeline has demonstrated potent antiviral activity against several clinically relevant viruses. Its efficacy is often comparable to, and in some cases exceeds, that of its better-known counterpart, emetine. The antiviral activity is typically characterized by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication or activity by 50%. Concurrently, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the therapeutic window.

Table 1: Antiviral Activity of this compound Against Various Viruses

| Virus Family | Virus | Cell Line | EC50/IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Flaviviridae | Zika Virus (ZIKV) | HEK293 | 976 (IC50, RdRp activity) | - | - | [1] |

| Zika Virus (ZIKV) | SNB-19 | 3.11 (IC50) | >10 | >3215 | ||

| Filoviridae | Ebola Virus (EBOV) | Vero E6 | 22.18 (IC50) | >10 | >451 | |

| Ebola Virus (EBOV) VLP | HeLa | 3270 (IC50, entry) | >10 | >3.06 | ||

| Coronaviridae | SARS-CoV-2 | - | 12.3 (IC50) | - | - | [1] |

| Poxviridae | Vaccinia Virus (WR) | BSC40 | 60 (IC99) | >10 | >167 |

Note: Data for emetine, a close structural analog, is often used as a surrogate to infer the potential broad-spectrum activity of cephaeline.

Mechanisms of Antiviral Action

The antiviral effects of cephaeline are multifaceted, targeting both viral and host cellular processes to inhibit viral propagation. The primary mechanisms identified to date include the inhibition of viral replication and the disruption of viral entry.

Inhibition of Viral Replication

Cephaeline has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of Zika virus, a critical enzyme for viral genome replication.[1] This direct inhibition of a key viral enzyme contributes significantly to its antiviral activity.

Disruption of Viral Entry

Studies on Ebola virus-like particles (VLPs) have indicated that cephaeline can inhibit viral entry into host cells. This suggests that cephaeline may interfere with processes such as viral attachment to host cell receptors or membrane fusion.

Modulation of Host Signaling Pathways

Emerging evidence suggests that cephaeline and emetine can modulate host cellular signaling pathways to create an antiviral state. Key pathways identified include:

-

NF-κB Signaling: Emetine has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα.[2][3] This pathway is crucial for the expression of pro-inflammatory cytokines and is often manipulated by viruses to facilitate their replication. By inhibiting NF-κB, cephaeline may reduce virus-induced inflammation and create a less favorable environment for viral propagation.

-

PI3K/Akt and p38 MAPK Signaling: Cephaeline has been observed to suppress the replication of Herpes Simplex Virus Type 1 (HSV-1) by downregulating the PI3K/Akt and p38 MAPK signaling pathways.[4][5] These pathways are involved in cell survival and proliferation and are often activated by viruses to support their replication.

-

Rho-kinase/CyPA/Bsg Signaling: Emetine has been found to modulate the Rho-kinase/CyPA/Bsg signaling pathway, which is implicated in various cellular processes, including inflammation.[2] While the direct antiviral implications of modulating this pathway are still under investigation, it represents a potential host-targeted mechanism of action.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the evaluation of cephaeline's antiviral activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the CC50 value of cephaeline.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, HEK293) in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay is used to determine the EC50 value by quantifying the reduction in infectious virus particles.

-

Cell Seeding: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of cephaeline and mix with a known titer of the virus. Incubate this mixture for 1-2 hours at 37°C to allow the compound to neutralize the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Count the number of plaques for each compound concentration and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value using non-linear regression.

Quantitative Real-Time PCR (qRT-PCR) Assay

This assay quantifies viral RNA levels to assess the inhibitory effect of cephaeline on viral replication.

-

Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus in the presence of varying concentrations of cephaeline.

-

RNA Extraction: At a specific time point post-infection, lyse the cells and extract total RNA.

-

Reverse Transcription: Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform real-time PCR using primers and probes specific to a conserved region of the viral genome. A host housekeeping gene is often used as an internal control for normalization.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative or absolute quantification of viral RNA. The IC50 value is determined by plotting the percentage of viral RNA inhibition against the compound concentration.

Viral Entry Assay

This assay helps to elucidate if cephaeline's mechanism of action involves blocking the initial stages of infection.

-

Cell Seeding: Plate host cells in a multi-well format.

-

Compound Treatment Regimens:

-

Pre-treatment of cells: Treat cells with cephaeline before viral inoculation.

-

Co-treatment: Add cephaeline and virus to the cells simultaneously.

-

Post-treatment: Add cephaeline after the viral adsorption period.

-

-

Infection and Incubation: Infect the cells with the virus and incubate for a defined period.

-

Quantification of Infection: Measure the level of infection using methods such as qRT-PCR, immunofluorescence staining for a viral antigen, or a reporter virus system (e.g., expressing luciferase or GFP).

-

Data Analysis: Compare the level of infection in the treated groups to the untreated control to determine at which stage of entry cephaeline exerts its inhibitory effect.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the complex interactions and processes involved in the antiviral activity of cephaeline, the following diagrams have been generated using the DOT language.

References

- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Cephaeline: A Potent Inductor of Histone H3 Acetylation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cephaeline, a natural alkaloid derived from the ipecacuanha plant, has emerged as a molecule of significant interest in epigenetic research due to its ability to induce histone H3 acetylation. This technical guide provides an in-depth overview of the current understanding of cephaeline's role as a histone H3 acetylation inductor, its potential mechanisms of action, and its implications for cancer therapy. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the epigenetic regulatory functions of cephaeline.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. Dysregulation of histone acetylation is a hallmark of various diseases, including cancer, making the enzymes involved in this process attractive targets for therapeutic intervention.

Cephaeline is an alkaloid that has demonstrated anti-cancer properties.[1][2] Recent studies have identified its role as an inductor of histone H3 acetylation, specifically at the lysine 9 position (H3K9ac).[1][2][3] This guide delves into the technical details of this discovery, providing a framework for further investigation and potential therapeutic application.

Quantitative Data on Cephaeline's Effect on Histone H3 Acetylation

The primary quantitative data available for cephaeline's activity relates to its cytotoxic effects and its ability to induce histone H3 acetylation in mucoepidermoid carcinoma (MEC) cell lines.

Table 1: IC50 Values of Cephaeline in Mucoepidermoid Carcinoma (MEC) Cell Lines

| Cell Line | IC50 (µM) |

| UM-HMC-1 | 0.16[1] |

| UM-HMC-2 | 2.08[1] |

| UM-HMC-3A | 0.02[1] |

Table 2: Time-Course of Cephaeline-Induced Histone H3 Lysine 9 Acetylation (H3K9ac)

| Cell Line | Treatment | 24 hours | 48 hours |

| UM-HMC-1 | Cephaeline (IC50) | Significant increase (p<0.0001)[1] | Maintained increase (p<0.0001)[1] |

| UM-HMC-2 | Cephaeline (IC50) | Significant increase (p<0.0001)[1] | Maintained increase (p<0.0001)[1] |

| UM-HMC-3A | Cephaeline (IC50) | Significant increase (p<0.01)[1] | Maintained increase (p<0.01)[1] |

Proposed Signaling Pathway for Cephaeline-Induced Histone H3 Acetylation

The precise signaling pathway through which cephaeline induces histone H3 acetylation is still under investigation. However, based on its observed effects on cancer cells, a plausible mechanism involves the modulation of enzymes that regulate histone acetylation, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs). The observed increase in H3K9ac suggests that cephaeline may either activate a specific HAT, such as p300/CBP, or inhibit an HDAC that targets this residue. Further research is required to elucidate the direct molecular targets of cephaeline within the cell.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of cephaeline on histone H3 acetylation and cancer cell biology.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of cephaeline and to calculate its IC50 value.

Materials:

-

Mucoepidermoid carcinoma (MEC) cell lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cephaeline stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of cephaeline in complete medium.

-

Remove the overnight culture medium and replace it with medium containing various concentrations of cephaeline. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Immunofluorescence Staining for Histone H3 Lysine 9 Acetylation (H3K9ac)

This protocol is used to visualize and quantify the levels of H3K9ac within cells following cephaeline treatment.

Materials:

-

MEC cell lines

-

Cephaeline (at IC50 concentration)

-

Glass coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (blocking solution)

-

Primary antibody: Rabbit anti-acetyl-Histone H3 (Lys9)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in 24-well plates and allow them to adhere.

-

Treat the cells with cephaeline at the predetermined IC50 concentration for 24 and 48 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with the primary antibody against H3K9ac (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).

References

- 1. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Cephaeline's Double-Edged Sword: Inducing Ferroptosis in Cancer Cells by Targeting the NRF2 Pathway

An In-depth Technical Guide on the Role of Cephaeline in NRF2-Mediated Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline, a natural alkaloid derived from the ipecac plant, has emerged as a potent inducer of ferroptosis, a novel form of regulated cell death, in cancer cells. This technical guide delineates the intricate molecular mechanisms by which cephaeline triggers ferroptosis, with a central focus on its inhibitory action on the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Through a comprehensive review of recent findings, this document provides a detailed overview of the signaling cascade, quantitative data on cephaeline's efficacy, and meticulous experimental protocols to facilitate further research and drug development in this promising area of oncology.

Introduction

Ferroptosis is an iron-dependent form of programmed cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). Unlike apoptosis, ferroptosis is driven by a collapse of the cell's antioxidant defense systems, making it a distinct and potentially powerful avenue for cancer therapy, particularly for tumors resistant to conventional treatments.

Recent research has identified cephaeline as a novel promoter of ferroptosis in lung cancer cells.[1][2] The anti-cancer activity of cephaeline is attributed to its ability to modulate the NRF2 signaling pathway, a master regulator of cellular redox homeostasis.[1][3] This guide will explore the multifaceted role of cephaeline in this process, providing a granular look at the underlying molecular interactions and offering practical guidance for experimental investigation.

The Molecular Mechanism: Cephaeline's Inhibition of the NRF2 Pathway

The central mechanism of cephaeline-induced ferroptosis is its ability to inactivate NRF2.[1][2] Under normal conditions, NRF2 is a transcription factor that plays a crucial role in protecting cells from oxidative stress by upregulating the expression of antioxidant genes. In many cancers, the NRF2 pathway is hyperactivated, contributing to chemoresistance.

Cephaeline disrupts this protective mechanism. By inhibiting NRF2, cephaeline sets off a cascade of events that sensitize cancer cells to ferroptosis.[1][3]

Downregulation of NRF2-Target Genes

The inhibition of NRF2 by cephaeline leads to the decreased expression of several key downstream target genes that are critical for preventing ferroptosis.[1][3] These include:

-

Glutathione Peroxidase 4 (GPX4): A crucial enzyme that detoxifies lipid peroxides. Its downregulation is a hallmark of ferroptosis.[1]

-

Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter (system Xc-), which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[1]

-

Solute Carrier Family 40 Member 1 (SLC40A1): Also known as ferroportin, this protein is the only known iron exporter in vertebrates. Its downregulation leads to an increase in intracellular iron levels.[1]

Disruption of Redox and Iron Homeostasis

The cephaeline-induced downregulation of these NRF2 target genes has two major consequences that directly promote ferroptosis:

-

Inhibition of the Antioxidant System: The reduced expression of GPX4 and SLC7A11 leads to a depletion of GSH, a critical antioxidant.[1][2] This compromises the cell's ability to neutralize lipid ROS, leading to their accumulation and subsequent lipid peroxidation.[1]

-

Increased Intracellular Iron: The downregulation of SLC40A1 (ferroportin) and a concurrent upregulation of transferrin (which mediates iron influx) result in a significant increase in the intracellular labile iron pool.[1][2] This excess iron catalyzes the Fenton reaction, which generates highly reactive hydroxyl radicals, further exacerbating lipid peroxidation.[1]

The culmination of these events – rampant lipid peroxidation and mitochondrial damage – ultimately leads to cell death by ferroptosis.[1]

Quantitative Data

The efficacy of cephaeline in inducing cell death in lung cancer cells has been quantified in vitro and in vivo.

Table 1: In Vitro Efficacy of Cephaeline on Lung Cancer Cell Lines[1][3]

| Cell Line | Time Point | IC50 (nM) |

| H460 | 24h | 88 |

| 48h | 58 | |

| 72h | 35 | |

| A549 | 24h | 89 |

| 48h | 65 | |

| 72h | 43 |

Table 2: In Vitro Experimental Concentrations of Cephaeline[1][3]

| Experiment Type | Cell Lines | Concentrations (nM) |

| General in vitro experiments | H460, A549 | 25, 50, 100 |

Table 3: In Vivo Efficacy of Cephaeline in a Xenograft Model[1]

| Treatment Group | Dosage (mg/kg) | Duration |

| Cephaeline | 5 | 12 days |

| Cephaeline | 10 | 12 days |

Signaling Pathways and Experimental Workflows

Cephaeline-NRF2-Ferroptosis Signaling Pathway

Caption: Cephaeline inhibits NRF2, leading to ferroptosis.

Experimental Workflow for Investigating Cephaeline-Induced Ferroptosis

Caption: Experimental workflow for cephaeline studies.

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: Human lung cancer cell lines H460 and A549.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CCK-8)

-

Seed H460 or A549 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of cephaeline (e.g., 5, 15, 25, 50, 100, 200, and 400 nM) for 24, 48, or 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis

-

Lyse cephaeline-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

-

Anti-NRF2

-

Anti-GPX4

-

Anti-SLC7A11

-

Anti-SLC40A1

-

Anti-β-actin (loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

-

Isolate total RNA from cephaeline-treated and control cells using TRIzol reagent.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green Master Mix on a real-time PCR system.

-

Use the 2^-ΔΔCt method to calculate the relative gene expression, with β-actin as the internal control.

-

Primer Sequences: [1]

-

GPX4: F: 5'-CGCTGTGGAAGTGGATGAAG-3', R: 5'-TTGTCGATGAGGAACTGTGG-3'

-

SLC7A11: F: 5'-TTTTGTACGAGTCTGGGTGG-3', R: 5'-CGCAAGTTCAGGGATTTCAC-3'

-

SLC40A1: F: 5'-GGGTGGACAAGAATGCTAGAC-3', R: 5'-ATGGTACATGGTCAGAAGCTC-3'

-

Transferrin: F: 5'-TGAGCCACGTAAACCTCTTG-3', R: 5'-AGTATTGGTTAAGGGTGGAGC-3'

-

β-actin: (Use a validated primer set for human β-actin)

-

Measurement of Lipid ROS

-

Treat cells with cephaeline for 24 hours.

-

Incubate the cells with 10 µM DCFH-DA probe for 30 minutes at 37°C in the dark.

-

Wash the cells three times with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or flow cytometer (excitation: 488 nm, emission: 525 nm).

Measurement of Intracellular Iron

-

Treat cells with cephaeline for 24 hours.

-

Incubate the cells with a FerroOrange fluorescent probe for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Observe the fluorescence using a fluorescence microscope.

In Vivo Xenograft Model

-

Subcutaneously inject H460 cells into the flank of nude mice.

-

When the tumors reach a palpable size, randomly assign the mice to treatment groups (e.g., vehicle control, cephaeline 5 mg/kg, cephaeline 10 mg/kg).

-

Administer the treatment (e.g., intraperitoneally) daily for 12 days.

-

Measure tumor volume and body weight regularly.

-

At the end of the experiment, excise the tumors, weigh them, and perform western blot analysis on the tumor tissues.

Conclusion and Future Directions

Cephaeline represents a promising therapeutic agent for the treatment of cancer, particularly lung cancer, through its novel mechanism of inducing ferroptosis by inhibiting the NRF2 signaling pathway.[1][2] This targeted approach offers the potential to overcome resistance to conventional chemotherapies.

Future research should focus on:

-

Elucidating the direct molecular interaction between cephaeline and NRF2 or its upstream regulators.

-

Investigating the efficacy of cephaeline in other cancer types with hyperactive NRF2 signaling.

-

Exploring combination therapies of cephaeline with other anti-cancer agents to enhance therapeutic outcomes.

-

Optimizing the delivery of cephaeline to tumor tissues to maximize efficacy and minimize potential side effects.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of cephaeline as a novel anti-cancer agent and to further explore the therapeutic potential of inducing ferroptosis in cancer treatment.

References

Cephaeline Dihydrochloride: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline dihydrochloride, a potent isoquinoline alkaloid, has long been of interest to the scientific community for its diverse biological activities, ranging from its well-known emetic properties to more recently discovered antiviral and anticancer effects. This technical guide provides an in-depth exploration of the natural origins of cephaeline, detailing its primary plant sources and the concentrations at which it occurs. Furthermore, this document outlines comprehensive experimental protocols for the extraction, isolation, and precise quantification of cephaeline from its natural matrices. Finally, it delves into the current understanding of its mechanisms of action, including its biosynthetic pathway and its influence on key cellular signaling cascades. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Sources

Cephaeline is a naturally occurring alkaloid predominantly found in the plant kingdom. Its primary commercial source is the root and rhizome of Psychotria ipecacuanha (Brot.) Stokes, also known by its synonym Cephaelis ipecacuanha. This plant, native to the rainforests of Central and South America, has been traditionally used for its medicinal properties for centuries.[1]

In addition to P. ipecacuanha, cephaeline has been identified in other plant species, including Psychotria acuminata and Alangium salviifolium (also known as Alangium lamarckii).[2] While the presence of cephaeline in these species is confirmed, quantitative data on its concentration in plants other than P. ipecacuanha is limited in the available scientific literature.

Table 1: Quantitative Content of Cephaeline and Emetine in Psychotria ipecacuanha

| Plant Part | Cephaeline Content (mg/g dry weight) | Emetine Content (mg/g dry weight) | Total Alkaloid Content (mg/g dry weight) |

| Roots | 4.65 - 8.35[3] | 3.9 - 6.65[3] | 8.55[3] |

| Stems | 3.7 | 2.75 | 4.05[3] |

| Leaves | - | - | 2.4[3] |

Note: The concentrations can vary depending on the age of the plant, growing conditions, and time of harvest.

Biosynthesis of Cephaeline

The biosynthesis of cephaeline is a complex enzymatic process that begins with the condensation of dopamine and secologanin. This initial reaction forms N-deacetylisoipecoside (the S-form) and N-deacetylipecoside (the R-form). The S-form then undergoes a Pictet-Spengler type reaction, followed by a series of O-methylations and the removal of glucose to yield protoemetine. Protoemetine is a key intermediate that is subsequently converted to cephaeline through a 7'-O-methylation step. Cephaeline itself serves as the immediate precursor to emetine, which is formed by a final 6'-O-methylation.[4][5]

Experimental Protocols

Extraction of Cephaeline and Emetine from Psychotria ipecacuanha Roots

This protocol is adapted from methodologies employing ultrasonic-assisted extraction with an acidic solvent.

Materials and Reagents:

-

Dried and powdered Psychotria ipecacuanha root material.

-

Acidic ethanol (1-3% acid, e.g., HCl, in 50-90% ethanol).

-

Centrifuge.

-

Rotary evaporator.

-

pH meter and solutions for pH adjustment (e.g., NaOH).

Procedure:

-

Weigh the powdered ipecac root material.

-

Add a 10-40 fold volume of acidic ethanol to the powdered root material.[6]

-

Subject the mixture to ultrasonic extraction for 0.5-2 hours.[6]

-

Following extraction, centrifuge the mixture to separate the supernatant from the solid plant material.

-

Collect the supernatant (extracting solution).

-

Concentrate the supernatant under reduced pressure using a rotary evaporator at 40-60°C to remove the majority of the ethanol.[6]

-

Adjust the pH of the concentrated solution to 10-12 with a suitable base to precipitate the alkaloids.[6]

-

The resulting crude alkaloid mixture can be further purified using chromatographic techniques.

Quantification of Cephaeline by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a common RP-HPLC method for the simultaneous quantification of cephaeline and emetine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% phosphoric acid in water (e.g., in a ratio of 9:3:88, v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 40°C.[8]

-

Injection Volume: 5-10 µL.[8]

Procedure:

-

Prepare standard solutions of this compound and emetine dihydrochloride of known concentrations in the mobile phase or a suitable solvent.

-

Prepare the sample for injection by dissolving the extracted alkaloid mixture in the mobile phase and filtering through a 0.45 µm syringe filter.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample.

-

Identify the peaks for cephaeline and emetine based on their retention times compared to the standards.

-

Quantify the amount of cephaeline in the sample by comparing its peak area to the calibration curve.

Mechanism of Action and Signaling Pathways

The biological effects of cephaeline are attributed to its interaction with various cellular targets and signaling pathways.

Emetic Action

The well-documented emetic effect of cephaeline is primarily mediated through its interaction with serotonin receptors. It acts as a stimulant on the stomach lining and chemically stimulates the chemoreceptor trigger zone in the brainstem.[9] This action is believed to be at least partially mediated by 5-HT3 receptors.[10]

Anticancer Activity

Recent research has unveiled the potential of cephaeline as an anticancer agent, particularly in mucoepidermoid carcinoma and lung cancer. Its mechanism of action in this context is multifaceted and involves the induction of ferroptosis, a form of iron-dependent programmed cell death.

Cephaeline has been shown to inhibit the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant genes. By inhibiting NRF2, cephaeline downregulates the expression of antioxidant proteins such as GPX4 and SLC7A11, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptosis.[11]

Furthermore, cephaeline has been identified as an inductor of histone H3 acetylation.[11][12] Increased histone acetylation leads to a more open chromatin structure, which can alter gene expression patterns and contribute to the inhibition of cancer cell viability, growth, and migration.[12]

Conclusion

This compound remains a molecule of significant scientific interest due to its well-established natural abundance in Psychotria ipecacuanha and its diverse pharmacological profile. The detailed methodologies for its extraction and quantification provided in this guide offer a solid foundation for researchers to accurately study this compound. Furthermore, the elucidation of its biosynthetic pathway and the ongoing investigation into its anticancer mechanisms of action, particularly the induction of ferroptosis via NRF2 inhibition and the modulation of histone acetylation, open new avenues for therapeutic development. Further research is warranted to fully explore the quantitative presence of cephaeline in other plant species and to further delineate the intricate signaling networks it modulates, which could unlock its full therapeutic potential.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Cephaeline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and cephaeline hydrochloride from ipecace - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cephaeline and Emetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of the ipecac alkaloids, cephaeline and emetine. These monoterpenoid isoquinoline alkaloids, primarily sourced from Psychotria ipecacuanha, are of significant interest due to their emetic and anti-protozoal properties. This document details the enzymatic steps, key intermediates, and experimental methodologies used to elucidate this complex pathway, presenting quantitative data in a clear, comparative format and visualizing the pathway and experimental workflows.

Core Biosynthetic Pathway

The biosynthesis of cephaeline and emetine is a multi-step process that begins with the condensation of dopamine and the secoiridoid, secologanin. This initial reaction forms the backbone of the ipecac alkaloids. The pathway proceeds through a series of deglycosylation, methylation, and reduction steps, catalyzed by specific enzymes, to yield the final products.

The generally accepted biosynthetic pathway commences with a Pictet-Spengler reaction between dopamine and secologanin, which results in the formation of N-deacetylisoipecoside.[1] This intermediate then undergoes a series of enzymatic transformations. A key enzyme, a β-glucosidase, removes the glucose moiety. Subsequently, a series of O-methylations occur, catalyzed by specific O-methyltransferases (OMTs).[2][3] Protoemetine is a crucial intermediate formed after the initial modifications, which then condenses with a second molecule of dopamine.[2][3] Further O-methylations lead to the formation of cephaeline, which is the direct precursor to emetine. The final step in the pathway is the O-methylation of cephaeline to yield emetine.[1]

Quantitative Data on Key Biosynthetic Enzymes

The characterization of the O-methyltransferases (OMTs) from P. ipecacuanha has been instrumental in understanding the late steps of cephaeline and emetine biosynthesis. The kinetic parameters of three key enzymes, IpeOMT1, IpeOMT2, and IpeOMT3, have been determined and are summarized below.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (pkat/mg protein) | Reference |

| IpeOMT1 | Cephaeline | 2.3 | 15.8 | [2] |

| IpeOMT2 | 7'-O-Demethylcephaeline | 0.8 | 2.5 | [2] |

| IpeOMT3 | 7-O-Demethyl-N-deacetyliso-ipecoside | 5.6 | 3.2 | [2] |

Experimental Protocols

The elucidation of the cephaeline and emetine biosynthetic pathway has relied on a combination of enzymatic assays, heterologous protein expression, metabolic labeling, and molecular biology techniques.

Heterologous Expression and Purification of IpeOMT Enzymes

A common method for obtaining active enzymes for characterization involves their expression in a heterologous system, such as Escherichia coli.

Protocol:

-

Gene Amplification: The coding sequences of IpeOMT1, IpeOMT2, and IpeOMT3 are amplified from a P. ipecacuanha cDNA library using PCR with gene-specific primers.

-

Vector Ligation: The amplified PCR products are cloned into an expression vector (e.g., pET vector series) containing a purification tag, such as a polyhistidine (His)-tag.

-

Transformation: The ligation products are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The His-tagged proteins are then purified from the cell lysate using immobilized metal affinity chromatography (IMAC) on a nickel-charged resin.

-

Protein Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Ipecac Alkaloid O-Methyltransferase (IpeOMT) Enzyme Assay

Enzyme assays are performed to determine the kinetic parameters of the purified recombinant enzymes.

Protocol:

-

Reaction Mixture Preparation: The standard reaction mixture (total volume of 50 µL) contains 100 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol, 100 µM of the alkaloid substrate (e.g., cephaeline for IpeOMT1), 500 µM S-adenosyl-L-methionine (SAM) as the methyl donor, and the purified recombinant IpeOMT enzyme (approximately 1-5 µg).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is terminated by the addition of an equal volume of methanol or by heating.

-

Product Analysis: The reaction products are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of methylated product formed.

-

Kinetic Analysis: To determine the K_m_ and V_max_ values, the assay is performed with varying concentrations of the alkaloid substrate while keeping the concentration of SAM saturated. The data are then fitted to the Michaelis-Menten equation.

High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

HPLC is a standard technique for the separation and quantification of cephaeline and emetine in plant extracts and enzyme assay mixtures.

Protocol:

-

Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent, often methanol or a methanol/water mixture, sometimes with the addition of a small amount of acid or base to aid extraction. For enzyme assays, the reaction mixture is typically centrifuged to remove precipitated protein before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: Detection is typically performed using a UV detector at a wavelength of around 280 nm.

-

-

Quantification: The concentrations of cephaeline and emetine are determined by comparing the peak areas of the samples to those of a standard curve prepared with known concentrations of purified cephaeline and emetine.

Metabolic Labeling Studies

Metabolic labeling with stable isotopes is a powerful technique to trace the incorporation of precursors into the final alkaloid products in vivo.

Protocol:

-

Precursor Administration: A labeled precursor, such as [¹³C]-dopamine or [¹³C]-tyrosine, is fed to P. ipecacuanha plantlets or cell cultures.

-

Incubation: The plant material is incubated for a specific period to allow for the metabolism and incorporation of the labeled precursor into the alkaloids.

-

Alkaloid Extraction: The ipecac alkaloids are extracted from the plant material as described in the HPLC protocol.

-

Analysis by Mass Spectrometry (MS): The extracted alkaloids are analyzed by LC-MS. The mass spectra will show an increase in the molecular weight of the alkaloids corresponding to the number of incorporated labeled atoms. This provides direct evidence for the precursor-product relationship in the biosynthetic pathway.

Conclusion

The biosynthesis of cephaeline and emetine is a complex and fascinating pathway that has been largely elucidated through the dedicated work of many researchers. The identification and characterization of key enzymes, such as the IpeOMTs, have provided significant insights into the molecular mechanisms governing the production of these medicinally important alkaloids. The experimental protocols detailed in this guide provide a foundation for further research in this area, including efforts to engineer the pathway for enhanced production of these valuable compounds in heterologous systems. Continued investigation into the regulatory mechanisms and the potential for metabolic engineering holds great promise for the sustainable production of cephaeline, emetine, and novel analogs with improved therapeutic properties.

References

Cephaeline's Inhibition of Protein Synthesis via the 40S Ribosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which cephaeline, a natural alkaloid, inhibits eukaryotic protein synthesis. It details cephaeline's interaction with the 40S ribosomal subunit, presenting quantitative data on its inhibitory effects and those of its close analog, emetine. Furthermore, this document outlines detailed experimental protocols for studying these interactions, including cryogenic electron microscopy, in vitro translation assays, and ribosome profiling. Finally, it explores the downstream cellular signaling pathways activated by ribosome stalling, offering a complete picture of cephaeline's impact on cellular physiology.

Introduction

Cephaeline is an ipecac alkaloid, a desmethyl analog of emetine, isolated from the plant Carapichea ipecacuanha. For decades, it has been known for its potent biological activities, including emetic, antiviral, and anticancer properties. At the heart of these activities lies its ability to act as a powerful inhibitor of eukaryotic protein synthesis. This guide delves into the specific molecular interactions between cephaeline and the 40S ribosomal subunit, the smaller of the two eukaryotic ribosomal subunits, which plays a crucial role in the initiation and fidelity of translation. Understanding this mechanism is paramount for its potential development as a therapeutic agent and as a tool for studying the intricate process of protein synthesis.

Mechanism of Action: Targeting the 40S Ribosome E-site

Recent high-resolution structural studies, primarily using cryogenic electron microscopy (Cryo-EM), have elucidated the precise mechanism by which cephaeline inhibits protein synthesis.

Binding Site: Cephaeline binds to the E-site (Exit site) of the small ribosomal subunit (40S). This binding pocket is formed by helices h23, h24, and h45 of the 18S rRNA and the ribosomal protein uS11.

Inhibition of Translocation: By occupying the E-site, cephaeline directly interferes with the translocation step of elongation. It physically blocks the movement of the deacylated tRNA from the P-site to the E-site, which is a critical step for the ribosome to move along the mRNA and continue peptide chain elongation. This stalling of the ribosome leads to a global shutdown of protein synthesis. The action of cephaeline is similar to that of its well-studied analog, emetine, which also targets the ribosomal E-site.

Structural Interactions: The binding of cephaeline within the E-site is stabilized by specific molecular interactions. It forms a stacking interaction with the guanine base G889 of the 18S rRNA and L132 of the ribosomal protein uS11. Additionally, a CH-π interaction with the cytosine base C991 and a hydrogen bond with the uracil base U1756 further secure its position. By replacing the -3 nucleotide of the mRNA in the E-site, cephaeline leads to incorrect mRNA positioning and ultimately inhibits translocation.

Quantitative Data on Inhibitory Activity

| Compound | Assay | Cell Line / System | IC50 | Reference |

| Emetine | Protein Synthesis Inhibition | HepG2 cells | 2200 ± 1400 nM | [1] |

| Emetine | Protein Synthesis Inhibition | Primary Rat Hepatocytes | 620 ± 920 nM | [1] |

| Emetine | Cytotoxicity (GI50) | NCI 60 cancer cell screen | 27 nM | [2][3] |

| Emetine | Antiviral (SARS-CoV-2) | Caco-2 cells | 0.47 µM | [4] |

| Cephaeline | Antiviral (ZIKV NS5 RdRp) | HEK293 cells | 976 nM | [5] |

| Cephaeline | Antiviral (Ebola live virus) | Vero E6 cells | 22.18 nM | [5] |

| Cephaeline | Antiviral (SARS-CoV-2) | In vitro | 0.0123 µM | [4] |

Cellular Consequences: Ribosomal Stress Signaling

The stalling of ribosomes by inhibitors like cephaeline is a potent cellular stress signal that activates specific signaling pathways to maintain homeostasis. These pathways, collectively known as the ribosomal stress response, can determine the cell's fate, leading to either adaptation and survival or programmed cell death.

Key Ribosomal Stress Response Pathways:

-

Ribotoxic Stress Response (RSR): This pathway is primarily activated by agents that damage the ribosome, leading to the activation of MAP kinases such as p38 and JNK.

-

Ribosome-associated Quality Control (RQC): RQC is a surveillance mechanism that recognizes and degrades nascent polypeptide chains from stalled ribosomes.

-

Integrated Stress Response (ISR): The ISR is a broader stress response pathway that converges on the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This leads to a global reduction in protein synthesis but allows for the preferential translation of stress-responsive mRNAs. Ribosome collisions are a key trigger for the activation of the GCN2 kinase, a central component of the ISR.

Inhibitors that bind to the E-site and cause ribosome stalling and collisions are known to activate the SAPK (p38/JNK) and GCN2-mediated stress response pathways.

References

- 1. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iterative Design of Emetine-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Investigating the Anti-Proliferative Effects of Cephaeline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline, a natural alkaloid derived from the ipecacuanha plant, has demonstrated significant anti-proliferative effects across a range of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms underlying Cephaeline's anti-cancer properties, focusing on its impact on cell viability, migration, and the induction of various cell death pathways. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Quantitative Analysis of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Cephaeline in various cancer cell lines, providing a comparative view of its efficacy.

| Cell Line | Cancer Type | IC50 Value | Treatment Duration |

| UM-HMC-1 | Mucoepidermoid Carcinoma | 0.16 µM | 48 hours[1] |

| UM-HMC-2 | Mucoepidermoid Carcinoma | 2.08 µM | 48 hours[1] |

| UM-HMC-3A | Mucoepidermoid Carcinoma | 0.02 µM | 48 hours[1] |

| H460 | Lung Cancer | 88 nM | 24 hours[2] |

| 58 nM | 48 hours[2] | ||

| 35 nM | 72 hours[2] | ||

| A549 | Lung Cancer | 89 nM | 24 hours[2] |

| 65 nM | 48 hours[2] | ||

| 43 nM | 72 hours[2] | ||

| HeLa | Cervical Cancer | 3.27 µM (Ebola VLP entry) | 72 hours[3] |

| Vero E6 | Kidney Epithelial | 22.18 nM (Ebola live virus) | 72 hours[3] |

Key Mechanisms of Anti-Proliferative Action

Cephaeline exerts its anti-proliferative effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and a form of programmed cell death known as ferroptosis. Furthermore, it has been shown to inhibit cancer stem cell properties.

Induction of Apoptosis and Cell Cycle Arrest

Studies have indicated that Cephaeline can induce apoptosis, a form of programmed cell death, in cancer cells. This is often accompanied by cell cycle arrest, preventing the cells from progressing through the division cycle.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively activated in cancer, promoting cell proliferation and survival. Cephaeline has been shown to inhibit this pathway, leading to the downregulation of STAT3 target genes involved in cell cycle progression and anti-apoptosis.

Modulation of the AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Cephaeline has been found to interfere with this pathway, contributing to its anti-proliferative effects.

Induction of Ferroptosis via NRF2 Inhibition

More recent evidence has highlighted Cephaeline's ability to induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. This is achieved through the inhibition of NRF2, a key regulator of antioxidant responses.[2][4][5]

Inhibition of Cancer Stem Cell Properties

Cephaeline has been observed to inhibit the formation of tumorspheres, which is a key characteristic of cancer stem cells (CSCs).[1][5][6] This suggests that Cephaeline may target the subpopulation of cancer cells responsible for tumor initiation, metastasis, and recurrence. It also induces histone H3 acetylation, which can alter gene expression related to cell differentiation and proliferation.[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-proliferative effects of Cephaeline.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., UM-HMC-1, H460)

-

Cephaeline (dissolved in a suitable solvent, e.g., DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[1]

-

Treat the cells with various concentrations of Cephaeline (e.g., 0.01 µM to 30 µM for MEC cells) and a vehicle control (DMSO).[1]

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the Cephaeline concentration.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of Cephaeline on cell migration.

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

Cephaeline

-

Complete culture medium

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Once confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the desired concentration of Cephaeline or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48, 60 hours).[1]

-

The rate of wound closure can be quantified by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).

Immunofluorescence Staining for Histone H3 Acetylation (H3K9ac)

This method is used to visualize and quantify changes in histone acetylation in response to Cephaeline treatment.

Materials:

-

Cancer cell lines grown on coverslips

-

Cephaeline

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)

-

Primary antibody against H3K9ac

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with Cephaeline for the desired time (e.g., 24 and 48 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-H3K9ac antibody overnight at 4°C.

-

Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Tumorsphere Formation Assay

This assay assesses the ability of cancer stem cells to form spherical colonies in non-adherent conditions.

Materials:

-

Cancer cell lines

-

Ultra-low attachment plates or flasks

-

Serum-free medium supplemented with growth factors (e.g., EGF and bFGF)

-

Cephaeline

Procedure:

-

Dissociate cells into a single-cell suspension.

-

Plate the cells at a low density (e.g., 200 cells per well in a 96-well plate) in ultra-low attachment plates with serum-free medium.[8]

-

Add Cephaeline at the desired concentration.

-

Incubate the plates for 7-14 days to allow for tumorsphere formation.

-

Count the number and measure the size of the tumorspheres under a microscope.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Cephaeline and a general experimental workflow for its investigation.

Signaling Pathways

Caption: Key signaling pathways modulated by Cephaeline.

Experimental Workflow

Caption: General experimental workflow for investigating Cephaeline.

Conclusion

Cephaeline presents a compelling profile as a potential anti-cancer agent with a multi-faceted mechanism of action. Its ability to induce apoptosis and ferroptosis, inhibit key pro-survival signaling pathways, and target cancer stem cells underscores its therapeutic potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the anti-proliferative properties of Cephaeline in the development of novel cancer therapies. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 7. Activation of the p62-Keap1-NRF2 Pathway Protects against Ferroptosis in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cephaeline dihydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological activities of Cephaeline dihydrochloride. The information is curated to support research, scientific analysis, and drug development endeavors.

Chemical Structure and Properties

Cephaeline is a naturally occurring alkaloid found in the roots of Carapichea ipecacuanha. It is structurally related to emetine and possesses a range of biological activities. The dihydrochloride salt of Cephaeline is a common form used in research due to its increased solubility in aqueous solutions.

Chemical Structure

The chemical structure of this compound is presented below. It is characterized by a complex isoquinoline alkaloid scaffold.

Discovery and characterization of Cephaeline as a Zika virus inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth overview of the discovery, characterization, and mechanism of action of Cephaeline as a potent inhibitor of the Zika virus (ZIKV). The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Zika virus, a mosquito-borne flavivirus, has emerged as a significant global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults.[1] In the absence of approved vaccines or antiviral therapies, there is an urgent need for effective ZIKV inhibitors.[2] High-throughput screening of compound libraries has identified Cephaeline, a natural alkaloid found in the roots of Cephaelis ipecacuanha, as a potent anti-ZIKV agent.[3][4] This guide details the quantitative data supporting its efficacy, the experimental protocols used for its characterization, and its proposed mechanisms of action.

Discovery and Initial Characterization